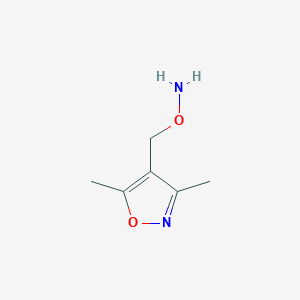

O-((3,5-dimethylisoxazol-4-yl)methyl)hydroxylamine

Description

Properties

Molecular Formula |

C6H10N2O2 |

|---|---|

Molecular Weight |

142.16 g/mol |

IUPAC Name |

O-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]hydroxylamine |

InChI |

InChI=1S/C6H10N2O2/c1-4-6(3-9-7)5(2)10-8-4/h3,7H2,1-2H3 |

InChI Key |

LRAAGTPHMNJDIF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C)CON |

Origin of Product |

United States |

Preparation Methods

Classical Cycloaddition and Functionalization Approach

One traditional approach to synthesize isoxazole derivatives involves 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes or other dipolarophiles. For example, nitrile oxides can be generated in situ from hydroxylamine derivatives or N-hydroxybenzimidoyl chlorides, which then undergo cycloaddition with alkynes to form the isoxazole ring system. The resulting isoxazole intermediates can be further functionalized to introduce hydroxylamine groups.

In a representative synthesis, hydroxylamine hydrochloride reacts with appropriate precursors under reflux conditions in ethanol, followed by purification via silica-gel chromatography to isolate hydroxylamine-functionalized isoxazoles with moderate yields (~58.5%).

Solid-phase synthesis methods have also been employed, where resin-supported alkynes react with nitrile oxides to afford resin-bound isoxazoles, which upon cleavage yield the target hydroxylamine derivatives.

Microwave-Assisted and Metal-Free Synthetic Routes

Recent advances have introduced microwave-assisted synthesis as a rapid and efficient method to construct isoxazole rings and their hydroxylamine derivatives.

Microwave irradiation at moderate temperatures (80–90 °C) in polar solvents such as DMF or ethanol facilitates the cycloaddition and functionalization steps, reducing reaction times significantly (e.g., 20–30 minutes) and improving yields (50–70%).

Metal-free protocols have been developed to avoid the use of transition metal catalysts, employing bases like potassium carbonate and crown ethers to promote cycloaddition reactions under microwave conditions, which is advantageous for green chemistry considerations.

A typical procedure involves reacting azides, diketene, and propargyl amine in sealed tubes under microwave heating to form isoxazole intermediates, which are then converted to hydroxylamine derivatives by reaction with hydroxylamine hydrochloride under microwave irradiation.

Specific Example for O-((3,5-Dimethylisoxazol-4-yl)methyl)hydroxylamine

While direct literature on the exact compound is limited, analogous preparation methods suggest the following synthetic outline:

| Step | Reagents and Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Synthesis of 3,5-dimethylisoxazole core via 1,3-dipolar cycloaddition of nitrile oxide with alkyne precursor | Formation of isoxazole ring | 60–75 |

| 2 | Functionalization with hydroxylamine hydrochloride in ethanol, reflux for 6 h | Introduction of hydroxylamine group | 55–60 |

| 3 | Purification by silica-gel column chromatography with ethyl acetate-petroleum ether gradient | Isolation of pure compound | - |

This method aligns with the preparation of related isoxazole-hydroxylamine compounds described in recent crystallographic and synthetic studies.

The preparation of this compound predominantly relies on the effective synthesis of the 3,5-dimethylisoxazole ring via 1,3-dipolar cycloaddition reactions, followed by hydroxylamine functionalization.

Microwave-assisted synthesis offers significant advantages in terms of reaction time reduction and yield improvement, making it a preferred method in modern laboratories.

Metal-free and green chemistry approaches are increasingly favored to minimize environmental impact and avoid metal contamination in pharmaceutical intermediates.

Purification typically involves chromatographic techniques using ethyl acetate and petroleum ether solvent systems to achieve high purity.

Yields for the overall synthetic sequence range from moderate to good (50–75%), depending on reaction conditions and purification efficiency.

Crystallographic studies confirm the structural integrity of the synthesized compounds, validating the synthetic protocols employed.

| Method Type | Key Reagents | Conditions | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|---|---|

| Classical Cycloaddition | Nitrile oxides, alkynes, hydroxylamine hydrochloride | Reflux in ethanol, 6 h | Well-established, reliable | Longer reaction times | 55–60 |

| Microwave-Assisted | Same as above, microwave irradiation at 80–90 °C | Rapid, energy-efficient | Requires microwave setup | 50–70 | |

| Solid-Phase Synthesis | Resin-supported alkynes, nitrile oxides | Cycloaddition on resin, cleavage with HF | Facilitates purification | Specialized equipment | Variable |

The synthetic strategies for this compound reflect broader trends in heterocyclic chemistry toward more sustainable, rapid, and high-yielding methodologies. The integration of microwave technology and metal-free catalysis aligns with contemporary demands for green chemistry and pharmaceutical-grade purity. Crystallographic confirmation of products further supports these methods' robustness. Continued research into optimizing these protocols will likely enhance yields and scalability for industrial applications.

Chemical Reactions Analysis

Types of Reactions

O-((3,5-dimethylisoxazol-4-yl)methyl)hydroxylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides.

Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.

Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes, while reduction can produce amines or other heterocycles .

Scientific Research Applications

O-((3,5-dimethylisoxazol-4-yl)methyl)hydroxylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O-((3,5-dimethylisoxazol-4-yl)methyl)hydroxylamine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes like BRD4, which is involved in the regulation of gene expression . The compound can also interfere with cellular DNA damage repair mechanisms, leading to its potential use in cancer therapy .

Comparison with Similar Compounds

Structural Comparison with Analogous Hydroxylamine Derivatives

Substituent Effects on Physicochemical Properties

The substituent attached to the hydroxylamine oxygen critically impacts solubility, stability, and reactivity. Key analogs from the evidence include:

*Estimated molecular weight based on formula C₇H₁₁N₂O₂.

Key Differences :

- Aromatic vs.

- Methyl vs. Methoxy Groups : The 3,5-dimethyl groups on the isoxazole are less polar than methoxy substituents, likely lowering solubility in polar solvents compared to 4c/4d.

- Ring Rigidity : The dihydrodioxin system in 4b introduces conformational constraints absent in the isoxazole derivative.

NMR Spectral Characteristics

¹H-NMR shifts for analogous compounds highlight substituent-driven differences:

*Inferred from isoxazole chemistry; dimethyl groups typically resonate as singlets near 2.1–2.4 ppm.

Analysis :

- The absence of methoxy groups in the target eliminates peaks near 3.7 ppm, simplifying its spectrum compared to 4c/4d.

- Isoxazole protons (C-H) are deshielded relative to benzyl analogs due to the electron-withdrawing nitrogen and oxygen.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for O-((3,5-dimethylisoxazol-4-yl)methyl)hydroxylamine?

- Methodological Answer : The compound can be synthesized via O-alkylation of hydroxylamine derivatives or reductive amination protocols . For example, hydroxylamine may react with a pre-synthesized (3,5-dimethylisoxazol-4-yl)methyl halide under basic conditions (e.g., NaHCO₃ in ethanol) to form the target compound. Evidence from analogous O-benzylhydroxylamine syntheses suggests using coupling agents like diethylazodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to facilitate alkylation . Side reactions, such as over-alkylation or oxadiazine formation (observed in related oxadiazine syntheses), can be minimized by controlling stoichiometry and reaction time .

Q. How is the structure of this compound confirmed?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. The isoxazole ring protons typically resonate as a singlet in the aromatic region (δ 6.1–6.5 ppm in DMSO-d₆), while the methylene (-CH₂-) group adjacent to the hydroxylamine appears as a singlet around δ 4.5–5.0 ppm. HRMS data should match the molecular formula (C₇H₁₁N₂O₂, exact mass: 155.0821 g/mol). Comparative spectral data from structurally similar O-substituted hydroxylamines (e.g., O-(2-methoxybenzyl)hydroxylamine) support this approach .

Q. What analytical techniques are used to assess purity and stability?

- Methodological Answer : Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) monitor reaction progress and purity. Stability studies under varying pH, temperature, and humidity conditions (e.g., 25°C/60% RH for 24 hours) can identify degradation pathways. For instance, hydroxylamine derivatives are prone to oxidation; thus, inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) may be employed during storage .

Advanced Research Questions

Q. How can competing reaction pathways be controlled during synthesis?

- Methodological Answer : Competing pathways (e.g., dimerization or over-alkylation) are mitigated by:

- Optimizing reaction temperature : Lower temperatures (0–25°C) reduce side reactions.

- Catalyst selection : Palladium catalysts or phase-transfer agents improve regioselectivity.

- In-situ monitoring : IR spectroscopy can track carbonyl intermediates (e.g., 1710 cm⁻¹ for oxadiazine byproducts), allowing real-time adjustments .

Q. What strategies enable the synthesis of heterocyclic derivatives using this compound?

- Methodological Answer : The hydroxylamine moiety reacts with α,β-unsaturated nitriles or acrylonitrile to form isoxazolo-pyrimidines or imidazo-isoxazoles . For example, refluxing with acrylonitrile in aqueous pyridine yields fused heterocycles (75–85% yield). Mechanistic studies suggest nucleophilic attack by the hydroxylamine’s NH₂ group on the nitrile’s β-carbon, followed by cyclization .

Q. How can computational modeling guide the design of enzyme inhibitors based on this compound?

- Methodological Answer : Docking studies (e.g., AutoDock Vina) predict binding affinity to enzymes like nicotinamide phosphoribosyltransferase (NAMPT). The isoxazole ring’s planarity and methyl groups enhance hydrophobic interactions with enzyme pockets. Molecular dynamics simulations (100 ns trajectories) assess stability of enzyme-ligand complexes, with RMSD values <2 Å indicating robust binding .

Q. What experimental approaches validate the compound’s role in redox reactions?

- Methodological Answer : Cyclic voltammetry (scan rate: 100 mV/s, Ag/AgCl reference) identifies redox potentials. Hydroxylamine derivatives typically show oxidation peaks near +0.5 V (vs. SHE), corresponding to NH₂ → NO conversion. Electron paramagnetic resonance (EPR) detects radical intermediates during redox cycling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.